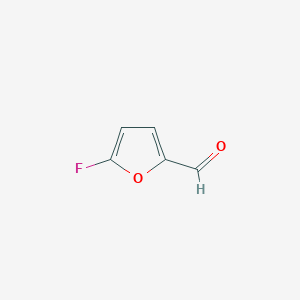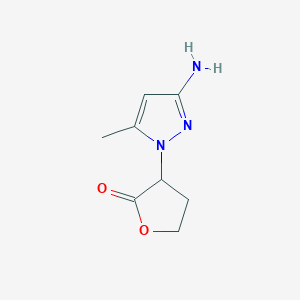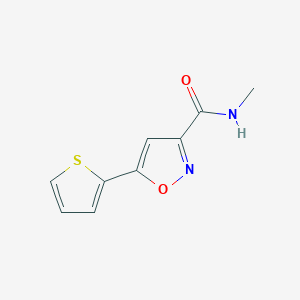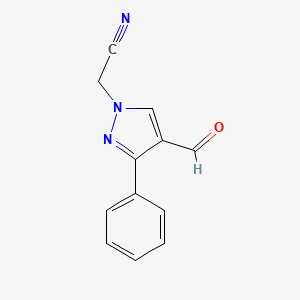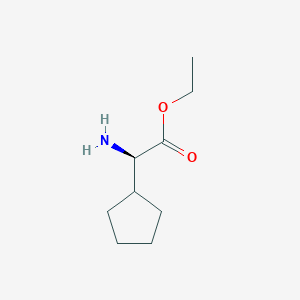
Ethyl (R)-2-amino-2-cyclopentylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ®-2-amino-2-cyclopentylacetate is an organic compound with a unique structure that includes an ethyl ester group, an amino group, and a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl ®-2-amino-2-cyclopentylacetate typically involves the esterification of ®-2-amino-2-cyclopentylacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of Ethyl ®-2-amino-2-cyclopentylacetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids.
Types of Reactions:
Oxidation: Ethyl ®-2-amino-2-cyclopentylacetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can be achieved using lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The amino group in Ethyl ®-2-amino-2-cyclopentylacetate can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Studied for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl ®-2-amino-2-cyclopentylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Ethyl ®-2-amino-2-cyclopentylacetate can be compared with other similar compounds, such as:
Ethyl 2-amino-2-cyclohexylacetate: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring, leading to different steric and electronic properties.
Methyl ®-2-amino-2-cyclopentylacetate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.
Ethyl (S)-2-amino-2-cyclopentylacetate: The enantiomer of Ethyl ®-2-amino-2-cyclopentylacetate, which can have different biological activities due to its stereochemistry.
Ethyl ®-2-amino-2-cyclopentylacetate is unique due to its specific stereochemistry and the presence of both an amino group and a cyclopentyl ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-2-cyclopentylacetate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)8(10)7-5-3-4-6-7/h7-8H,2-6,10H2,1H3/t8-/m1/s1 |
InChI Key |
QIHMFSRVNXGXQC-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C1CCCC1)N |
Canonical SMILES |
CCOC(=O)C(C1CCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


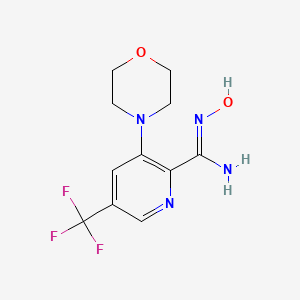
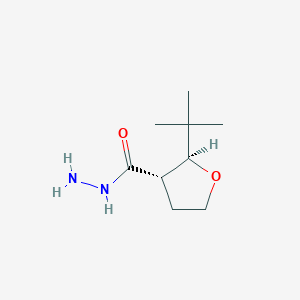
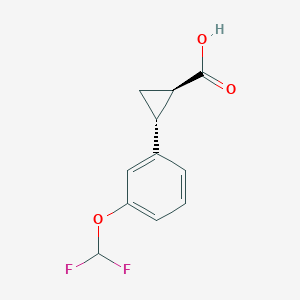
![tert-Butyl 5-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13330955.png)
![5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13330966.png)
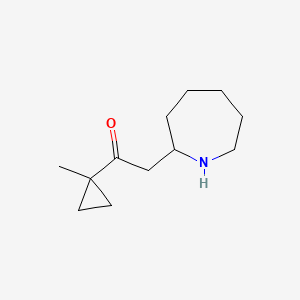
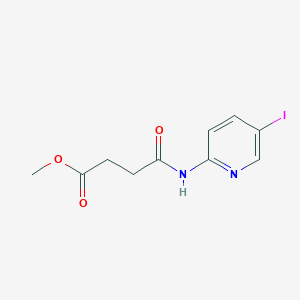
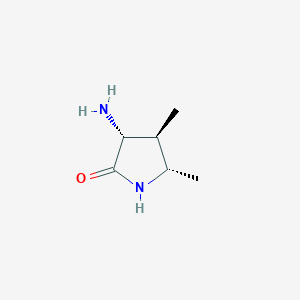
![3-Bromo-7-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine](/img/structure/B13330987.png)
![(S)-1-(4-(2-(6-Amino-8-((6-bromobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-9-yl)ethyl)piperidin-1-yl)-1-oxopropan-2-yl L-alaninate methanesulfonate](/img/structure/B13330989.png)
